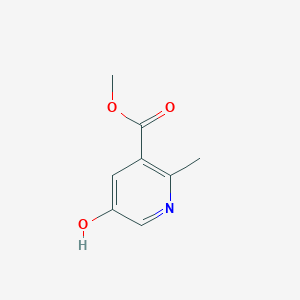

Methyl 5-hydroxy-2-methylnicotinate

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of research in medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities and serve as versatile building blocks for the synthesis of more complex molecules. The structural modifications of the basic nicotinic acid scaffold, such as the introduction of hydroxyl and methyl groups in Methyl 5-hydroxy-2-methylnicotinate, are a key strategy for fine-tuning the chemical and physical properties of the resulting compounds. This allows for the exploration of new biological interactions and material applications.

Significance in Pyridine (B92270) Chemistry and Related Fields

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. The chemistry of substituted pyridines is therefore a field of intense study. This compound represents a multifunctionalized pyridine derivative, offering several reactive sites for further chemical transformations. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the ester can be hydrolyzed or used in coupling reactions. The methyl group can also influence the reactivity and electronic properties of the pyridine ring. This array of functionalities makes it a potentially valuable intermediate for the synthesis of novel and complex chemical entities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available data from chemical suppliers. fluorochem.co.uk

| Property | Value |

| IUPAC Name | methyl 5-hydroxy-2-methylpyridine-3-carboxylate |

| CAS Number | 1033809-45-8 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Purity | Typically ≥97% |

This data is based on information provided by chemical suppliers and may vary between batches.

Detailed Research Findings

Currently, there is a limited body of publicly available research that focuses specifically on this compound. Its primary role in the scientific community appears to be that of a commercially available building block for organic synthesis. Researchers can procure this compound to use as a starting material in the development of more complex molecules, potentially for applications in drug discovery and materials science. The specific reaction pathways and the properties of the resulting products would be detailed in the research that utilizes this compound as a precursor.

While direct research on this compound is not extensively documented, its structural motifs are present in various researched molecules. For instance, nicotinic acid derivatives are explored for their potential in treating cardiovascular diseases, and substituted pyridines are integral to the design of kinase inhibitors and other therapeutic agents. The unique combination of functional groups in this compound makes it a candidate for inclusion in synthetic libraries aimed at screening for biological activity.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(10)4-9-5/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQQWDOTOZEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of Methyl 5 Hydroxy 2 Methylnicotinate

Chemical Transformations and Reaction Mechanisms

The chemical behavior of methyl 5-hydroxy-2-methylnicotinate is characterized by reactions at the ester functional group and the pyridine (B92270) core, influenced by the electronic nature of its substituents.

Hydrolysis Reactions of Nicotinate (B505614) Esters

The hydrolysis of nicotinate esters, including this compound, is a fundamental reaction that can be catalyzed by either acids or bases. libretexts.orglibretexts.org

Base-catalyzed hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. masterorganicchemistry.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion and yielding a carboxylate salt. masterorganicchemistry.com The reaction is essentially irreversible as the resulting carboxylate is deprotonated under basic conditions. masterorganicchemistry.com Subsequent acidification of the carboxylate salt produces the corresponding carboxylic acid, 5-hydroxy-2-methylnicotinic acid.

Acid-catalyzed hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process. libretexts.orglibretexts.org The reaction is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst.

Studies on the hydrolysis of various nicotinic acid esters have shown that the rate and extent of hydrolysis can be influenced by factors such as the structure of the alcohol moiety and the pH of the medium. nih.govnih.gov For instance, the enzymatic hydrolysis of nicotinate esters in biological systems has been shown to follow Michaelis-Menten kinetics. nih.gov

Nucleophilic and Electrophilic Reactivity of the Pyridine Core

The pyridine ring in this compound possesses a unique reactivity pattern towards nucleophilic and electrophilic reagents. The nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, while it activates the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. quimicaorganica.orgyoutube.com

Nucleophilic Reactivity: The pyridine ring is generally susceptible to nucleophilic attack, especially when substituted with good leaving groups at the 2- and 4-positions. quimicaorganica.org In the case of this compound, the hydroxyl group at the 5-position can influence the regioselectivity of nucleophilic substitution reactions. While direct nucleophilic substitution on the pyridine ring of this specific compound is not extensively documented in the provided results, general principles suggest that positions activated by the ring nitrogen would be the primary sites of reaction.

Synthesis of Functionalized Derivatives

The functional groups present in this compound, namely the hydroxyl group, the methyl ester, and the pyridine ring itself, provide multiple sites for derivatization.

Introduction of Halogens and Other Substituents

The introduction of halogens and other substituents onto the pyridine ring can significantly alter the compound's chemical and physical properties. Halogenation of pyridine derivatives can be achieved through various methods. While specific examples for this compound are not detailed, general methods for halogenating pyridine rings involve electrophilic substitution reactions. For instance, the use of reagents like N-halosuccinimides can be employed.

The synthesis of related functionalized pyridine derivatives has been reported. For example, methyl 2-chloro-5-hydroxynicotinate is a known compound. bldpharm.com The introduction of a cyano group has also been documented, leading to compounds like methyl 5-cyano-6-hydroxy-2-methylnicotinate. chemscene.comepa.gov

Modifications at the Hydroxyl and Methyl Ester Moieties

The hydroxyl and methyl ester groups are readily amenable to a variety of chemical modifications.

Hydroxyl Group Modifications: The hydroxyl group can undergo O-alkylation to form ethers. acs.org For example, methylation of phenolic hydroxyl groups can be achieved using reagents like dimethyl sulfate. osti.gov This modification can be crucial in preventing side reactions during other transformations. osti.gov The hydroxyl group can also be converted to other functional groups through standard organic transformations. For example, it can be converted to a leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. nih.gov

Methyl Ester Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid as previously discussed. This carboxylic acid can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters. The ester can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Role as a Synthetic Building Block and Intermediate

This compound and its derivatives serve as important building blocks and intermediates in the synthesis of more complex molecules. ontosight.ai Its multifunctional nature allows for a stepwise and controlled introduction of various functionalities. For example, it can be used in the synthesis of functionalized pyridine derivatives that are components of pharmaceuticals and agrochemicals. ontosight.ai The ability to selectively modify the different parts of the molecule makes it a versatile tool for organic chemists. For instance, a derivative, methyl 5-(2-hydroxybenzoyl)-2-methylnicotinate, has been formed as a product in a multicomponent reaction, highlighting the role of these nicotinate structures as intermediates. mdpi.com

Precursor in Pharmaceutical Synthesis

While specific, named pharmaceutical agents directly synthesized from this compound are not extensively documented in publicly available literature, the structural backbone it represents is of significant interest in medicinal chemistry. The substituted hydroxypyridine core is a key scaffold in numerous biologically active compounds. The reactivity of this compound allows it to serve as a valuable starting material for creating libraries of novel compounds for drug discovery programs.

The true value of this compound lies in its potential for derivatization. The hydroxyl group can be readily converted into ethers or esters, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. These transformations are fundamental in modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capability, which are critical for pharmacological activity.

For instance, the related 2-methylnicotinic acid scaffold, which can be derived from its methyl ester, is a known intermediate in the synthesis of advanced oncolytic and antirheumatic drugs. google.com Furthermore, research into related structures, such as 5-hydroxy-6-methyl-2-aminotetralin, has shown that the 5-hydroxy-methyl-aromatic motif is a key component in designing compounds with dopamine-like effects. nih.gov

Research on the reactivity of similar heterocyclic systems demonstrates their utility. For example, multicomponent reactions involving nicotinic acid derivatives can lead to the formation of complex, fused heterocyclic systems, which are scaffolds of high interest in pharmaceutical development. mdpi.com The presence of multiple reactive sites on this compound makes it an ideal candidate for such complex syntheses.

Table 1: Representative Derivatization Reactions

| Reaction Type | Reagents | Potential Product Class | Significance |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | 5-Alkoxy-2-methylnicotinates | Modifies lipophilicity and can act as a protecting group or introduce a new pharmacophore. |

| Ester Hydrolysis | Aqueous base (e.g., NaOH, LiOH) followed by acidification | 5-Hydroxy-2-methylnicotinic acid | Creates a carboxylic acid for amide coupling or further functionalization. google.com |

| Aminolysis | Amine (R-NH₂) | 5-Hydroxy-2-methylnicotinamides | Forms stable amide bonds, a common feature in many drug molecules. |

| Coupling Reactions | Boronic acids (Suzuki coupling), Amines (Buchwald-Hartwig coupling) after conversion of -OH to a leaving group (e.g., triflate) | Aryl or amino-substituted nicotinates | Builds molecular complexity by forming new carbon-carbon or carbon-nitrogen bonds. |

Application in Agrochemical and Material Science Development

In the realms of agrochemical and material science, substituted pyridine compounds are highly valued for their diverse functionalities. While direct, large-scale applications of this compound are not widely reported, its structural relative, Methyl 5-hydroxynicotinate, is noted for its use as an intermediate in the synthesis of agrochemicals as well as dyes and pigments. ontosight.ai This suggests a strong potential for this compound to be adapted for similar purposes.

The development of novel pesticides and herbicides often relies on pyridine-based cores. The specific substitution pattern on the pyridine ring is crucial for biological activity against target pests or weeds while maintaining selectivity and low toxicity to non-target organisms. The functional groups of this compound allow for systematic modifications to screen for agrochemical activity.

In material science, the key is the compound's ability to act as a monomer or a precursor to functional molecules. The hydroxyl and ester groups are reactive sites for polymerization reactions. Furthermore, its structure is related to compounds that have predicted utility as colorants. epa.gov The pyridine nitrogen and the hydroxyl oxygen can also act as ligands, binding to metal ions to form coordination complexes or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or as specialty pigments.

Table 2: Potential Applications in Agrochemical and Material Science

| Field | Potential Application | Enabling Chemical Feature | Example of Related Compound Utility |

|---|---|---|---|

| Agrochemicals | Precursor to herbicides or fungicides | Substituted pyridine ring, a known toxophore in many pesticides. | Methyl 5-hydroxynicotinate is used in agrochemical synthesis. ontosight.ai |

| Material Science | Monomer for specialty polymers | Bifunctional nature (hydroxyl and ester groups) allows for step-growth polymerization. | Hydroxy-esters are common monomers for polyesters. |

| Material Science | Precursor to dyes or pigments | The aromatic, heterocyclic structure can be modified to create a chromophore. | Related compounds are predicted to function as colorants. epa.gov |

| Material Science | Ligand for metal complexes | The pyridine nitrogen and hydroxyl oxygen can coordinate with metal ions. | 5-Hydroxy-2-methylpyridine is used as a ligand for platinum complexes. |

Spectroscopic Characterization of Methyl 5 Hydroxy 2 Methylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For methyl 5-hydroxy-2-methylnicotinate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the ester methyl protons, and the hydroxyl proton.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the pyridine ring. The hydroxyl group, being an electron-donating group, will typically shield the ortho and para protons, causing them to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing ester group will deshield the adjacent protons, shifting their signals downfield. The methyl group attached to the ring will also influence the chemical shifts of the nearby aromatic protons.

A representative, though not identical, compound, methyl 5-hydroxynicotinate, shows characteristic shifts in DMSO-d6, which can offer some comparative insight. In this related molecule, the hydroxyl proton appears as a broad singlet at approximately 10.4 ppm, while the aromatic protons are observed between 7.6 and 8.6 ppm. chemicalbook.com The methyl ester protons typically appear as a sharp singlet around 3.8-3.9 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a predicted table based on general principles and data from related compounds, as specific experimental data for this exact compound is not readily available in the searched sources.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.2 - 7.4 | d | ~2-3 |

| H-6 | 8.0 - 8.2 | d | ~2-3 |

| OH | 9.0 - 11.0 | s (broad) | - |

| OCH₃ | 3.8 - 4.0 | s | - |

| CH₃ (at C-2) | 2.4 - 2.6 | s | - |

d: doublet, s: singlet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon of the methyl ester will be found further upfield, usually around 50-60 ppm, and the ring-attached methyl group will appear at an even higher field, typically 15-25 ppm.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. chemicalbook.com This allows for the definitive assignment of which protons are bonded to which carbons. For this compound, HSQC would show correlations between the aromatic protons and their corresponding ring carbons, as well as between the methyl protons and their respective carbon atoms. chemicalbook.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This technique is crucial for piecing together the molecular structure by identifying longer-range connectivities. For instance, an HMBC spectrum would show a correlation between the methyl ester protons and the carbonyl carbon, and between the aromatic protons and adjacent and more distant ring carbons, confirming the substitution pattern of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). np-mrd.org This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₈H₉NO₃), HRMS would be used to confirm its exact mass. The theoretical exact mass of this compound can be calculated and compared to the experimentally determined value to validate its identity.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for identification purposes. The fragmentation of this compound would likely involve characteristic losses of small molecules or radicals.

Common fragmentation pathways for similar aromatic esters include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire methoxycarbonyl group (-COOCH₃). The pyridine ring itself can also undergo characteristic fragmentation. Analysis of the masses of these fragment ions provides valuable structural information. For instance, the mass spectrum of the related compound methyl salicylate (B1505791) shows a prominent peak corresponding to the loss of methanol (B129727). nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its key functional groups: a hydroxyl group (-OH), a methyl group (-CH₃), an ester group (-COOCH₃), and the pyridine ring.

Based on the analysis of related compounds such as methyl 2-hydroxybenzoate and various hydroxypyridine derivatives, the following table outlines the predicted characteristic IR absorption bands for this compound. docbrown.infomdpi.com

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretching (H-bonded) | 3400-3200 | Broad, Medium-Strong |

| Aromatic C-H | C-H stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H (Methyl) | C-H stretching | 2960-2850 | Medium-Weak |

| Ester Carbonyl (C=O) | C=O stretching | 1730-1715 | Strong |

| Pyridine Ring | C=C and C=N stretching | 1600-1450 | Medium-Weak (multiple bands) |

| Ester C-O | C-O stretching | 1300-1100 | Strong |

| Hydroxyl (-OH) | O-H bending | 1440-1395 | Medium |

| C-O (Phenolic) | C-O stretching | 1260-1180 | Strong |

Assessment of Intramolecular Interactions

The structure of this compound allows for the possibility of intramolecular hydrogen bonding between the hydroxyl group at the 5-position and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group. The presence and strength of such interactions can be inferred from shifts in the characteristic vibrational frequencies.

For instance, intramolecular hydrogen bonding involving the hydroxyl group would typically cause the O-H stretching frequency to shift to a lower wavenumber and the band to become broader compared to a free hydroxyl group. Similarly, the position of the C=O stretching band of the ester could be influenced by hydrogen bonding, potentially causing a slight shift to a lower frequency. Detailed analysis of the precise peak positions and shapes in an experimental spectrum would be necessary to confirm and quantify these intramolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Electronic Absorption Properties

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic pyridine ring and the carbonyl group of the ester. The presence of the hydroxyl and methyl substituents on the pyridine ring will influence the position and intensity of these absorption maxima (λmax).

Drawing parallels with the UV-Vis spectra of substituted pyridines and nicotinic acid derivatives, the following electronic transitions are anticipated. nih.gov

| Predicted Transition | Chromophore | Expected λmax (nm) |

| π → π | Pyridine ring | ~200-220 and ~260-280 |

| n → π | Carbonyl group | ~300-330 |

The π → π* transitions of the pyridine ring are typically more intense than the n → π* transition of the carbonyl group. The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift in the λmax of the π → π* transitions of the pyridine ring compared to unsubstituted pyridine. The solvent used for the analysis can also significantly affect the positions of the absorption bands, particularly for n → π* transitions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

While a specific crystal structure for this compound is not available in the searched databases, studies on related heterocyclic compounds, such as derivatives of quinoline (B57606) and pyrimidine, demonstrate the power of this technique. docbrown.infonih.gov For this compound, a crystallographic study would be expected to reveal:

Planarity of the Pyridine Ring: Confirmation of the aromatic ring's geometry.

Conformation of the Ester Group: The orientation of the methyl ester relative to the pyridine ring.

Intermolecular Hydrogen Bonding: The presence and geometry of hydrogen bonds involving the hydroxyl group and the pyridine nitrogen or ester carbonyl group, forming dimers or extended networks in the crystal lattice.

The table below summarizes the type of structural information that would be obtained from an X-ray crystallographic analysis.

| Structural Parameter | Information Gained |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Basic lattice parameters of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Accurate measurements of all covalent bonds and angles. |

| Torsion Angles | Information about the conformation of flexible parts of the molecule. |

| Hydrogen Bond Parameters | Distances and angles of intermolecular hydrogen bonds. |

Such data would provide a definitive solid-state structure, complementing the information obtained from spectroscopic methods and enabling a deeper understanding of the molecule's properties.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For Methyl 5-hydroxy-2-methylnicotinate, such studies would provide valuable insights into its electronic behavior and reactivity.

Electronic Structure Analysis (e.g., DFT, TD-DFT)

No specific studies utilizing Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) to analyze the electronic structure of this compound have been found. Such analyses would typically yield information on the molecule's optimized geometry, vibrational frequencies, and electronic energies.

Frontier Molecular Orbital (FMO) Analysis

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Without this data, a quantitative discussion of its electrophilic and nucleophilic nature is not possible.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a macromolecular target, like a protein.

Ligand-Protein Interaction Profiling

There are no published molecular docking studies that profile the interactions between this compound and any specific protein targets. Such research would be fundamental in exploring its potential as a pharmacologically active agent.

Prediction of Binding Affinities and Modes

In the absence of docking studies, there are no predictions for the binding affinities or specific binding modes of this compound with any biological targets. This information is critical for the rational design of new therapeutic agents.

The field of computational chemistry offers powerful tools to elucidate the properties and potential applications of chemical compounds. However, in the case of this compound, these tools have yet to be applied in a focused and publicly documented manner. The absence of research in these specific areas presents an opportunity for future scientific investigation to characterize this molecule more thoroughly.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Development of Predictive Models for Biological Activity

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives has been the subject of such computational studies. nih.govnih.gov These models are crucial in drug discovery for predicting the biological activities of compounds, thereby streamlining the identification of promising new therapeutic agents. nih.govcas.org

In silico prediction tools are frequently employed to forecast the physicochemical, pharmacokinetic, and safety profiles of novel compounds at the initial stages of research. nih.govnih.gov For instance, studies on various nicotinic acid derivatives have utilized these methods to predict a range of biological activities, including kinase inhibition, enzyme inhibition, and G-protein coupled receptor (GPCR) ligand activity. nih.govnih.gov The hybridization of nicotinic acid with other molecular scaffolds, such as indole, has been explored to generate compounds with potentially enhanced biological effects. nih.gov Although direct predictive models for this compound are not available, its structural similarity to other bioactive nicotinic acid esters suggests that it could be a candidate for inclusion in future QSAR modeling to explore its potential therapeutic applications. nih.govnih.gov

Correlation with Physicochemical and Structural Descriptors

The biological activity and physicochemical properties of a compound are intrinsically linked to its molecular structure. In QSAR and Quantitative Structure-Property Relationship (QSPR) studies, this relationship is quantified through the use of molecular descriptors. For this compound, a variety of these descriptors can be computationally generated to provide insights into its potential behavior.

These descriptors are fundamental in building predictive models. For example, lipophilicity, often expressed as logP, is a critical factor in a molecule's ability to cross biological membranes. The topological polar surface area (TPSA) is another key descriptor that correlates with drug transport and bioavailability. While specific experimental QSPR studies for this compound are not readily found, computed values for its key descriptors are available and presented in the table below.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 167.16 g/mol | PubChem |

| XLogP3 | 0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 167.058243149 Da | PubChem |

| Topological Polar Surface Area | 55.4 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 289 | PubChem |

Dynamic and Simulation Studies

Molecular Dynamics Simulations of Compound-Target Interactions

Specific molecular dynamics (MD) simulation studies focusing on the interaction of this compound with biological targets have not been identified in the reviewed literature. However, MD simulations are a powerful tool used to understand the dynamic behavior of ligand-receptor complexes at an atomic level. mdpi.com For related classes of compounds, such as other esters and pyridine (B92270) derivatives, MD simulations have been employed to investigate their binding modes and the conformational changes they induce in their biological targets. mdpi.com

Solvent Interaction Analysis

Direct experimental or computational studies on the solvent interaction of this compound are not prevalent in the available literature. However, based on its chemical structure, some general characteristics of its interactions with solvents can be inferred. The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH3) group suggests that the molecule has both hydrogen bond donating and accepting capabilities.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating, identifying, and quantifying methyl 5-hydroxy-2-methylnicotinate. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nicotinic acid derivatives. nih.gov For this compound, developing a robust HPLC method is essential for purity assessment, quantification, and stability studies.

Method development typically involves optimizing several key parameters to achieve good resolution, peak symmetry, and sensitivity. A reversed-phase approach is common for compounds of this polarity. A study on the simultaneous determination of methyl nicotinate (B505614) and other active ingredients utilized a C18 column, demonstrating the effectiveness of this stationary phase for related structures. mdpi.com Post-column derivatization with UV irradiation can be employed to create highly fluorescent derivatives of nicotinic acid and nicotinamide (B372718), significantly enhancing sensitivity and selectivity. chromatographyonline.compickeringlabs.com

A typical starting point for method development for this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pickeringlabs.comsielc.com Detection is commonly performed using a UV detector, with the wavelength set near the absorbance maximum of the compound, likely around 250-270 nm. sielc.comsigmaaldrich.com

Table 1: Example HPLC Method Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | pickeringlabs.comsielc.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and a buffer (e.g., 0.05% H₂SO₄ or Phosphate Buffer) | pickeringlabs.comsielc.com |

| Flow Rate | 1.0 mL/min | pickeringlabs.comsielc.com |

| Detection | UV at 250-270 nm or Fluorescence Detector (with post-column derivatization) | chromatographyonline.comsielc.com |

| Temperature | 40 °C | pickeringlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent choice for trace analysis of this compound, particularly in complex environmental or biological samples. cdc.gov Due to the presence of a polar hydroxyl group and a nitrogen-containing heterocyclic ring, derivatization is often necessary to improve the compound's volatility and thermal stability, which are prerequisites for GC analysis. jfda-online.com

Common derivatization reagents for hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). jfda-online.comnih.gov This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.

The GC separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass-to-charge ratio data, enabling definitive identification and quantification. nih.gov Headspace injection techniques can also be considered to minimize sample loss and reduce interference from the sample matrix. northeastfc.uk The interpretation of mass spectra for pyridine (B92270) derivatives can sometimes be complex, as the fragmentation patterns are influenced by the ring structure and substituents. nih.gov

Table 2: GC-MS Analysis Approach for Hydroxylated Pyridine Derivatives

| Step | Description | Reference |

|---|---|---|

| Derivatization | Reaction with a silylating agent (e.g., BSTFA with TMCS) to increase volatility. Pyridine is sometimes used as a solvent and catalyst. | nih.govresearchgate.net |

| GC Column | A non-polar or medium-polarity capillary column (e.g., Rxi-5Sil MS) is typically used for separation. | northeastfc.uk |

| Injection | Splitless or headspace injection for trace analysis. | northeastfc.uk |

| MS Detection | Electron Ionization (EI) source with a triple quadrupole or single quadrupole analyzer, often in Selective Ion Monitoring (SIM) mode for enhanced sensitivity. | nih.govnortheastfc.uk |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method ideal for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.org It allows for the quick visualization of the consumption of starting materials and the formation of the product. youtube.comresearchgate.net

For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254) alongside the starting materials and a reference standard of the product, if available. rsc.orgresearchgate.net The plate is then developed in a suitable mobile phase, which is typically a mixture of a polar and a non-polar solvent. The composition of the mobile phase (e.g., acetone/n-hexane or chloroform/ethanol) is optimized to achieve a clear separation between the spots corresponding to the reactants and the product. researchgate.netresearchgate.net After development, the spots can be visualized under UV light (at 254 nm) and their retention factors (Rf) compared. sigmaaldrich.comresearchgate.net The disappearance of the reactant spot and the appearance and intensification of the product spot indicate the progression of the reaction. youtube.comrsc.org

Extraction and Sample Preparation Techniques

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. This involves isolating the target analyte from the sample matrix and removing interfering substances.

Solvent extraction is a primary technique for isolating this compound from reaction mixtures or other solutions. The choice of solvent is crucial and depends on the solubility of the compound and the nature of the impurities. For nicotinic acid and its derivatives, various organic solvents have been investigated for their extraction efficiency. uni-pannon.hu

Following a synthesis, a typical workup might involve adjusting the pH of the aqueous reaction mixture before extracting with an organic solvent like ethyl acetate (B1210297). google.com Since this compound possesses both a somewhat polar hydroxyl group and a less polar ester group, a solvent of intermediate polarity is often effective. After extraction, the organic layers are typically combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude product. rsc.org Further purification can then be achieved by recrystallization or column chromatography. google.comorgsyn.org

When analyzing this compound in biological matrices such as plasma or serum, it is essential to remove large protein molecules that can interfere with the analysis and damage analytical columns. youtube.com Protein precipitation is a common and straightforward method to achieve this. nih.gov It involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile or an acid such as trichloroacetic acid, to the sample. chromatographyonline.compickeringlabs.comyoutube.com This denatures the proteins, causing them to precipitate out of the solution. acs.org The mixture is then centrifuged, and the clear supernatant containing the analyte of interest can be collected for further analysis. pickeringlabs.comyoutube.com This method is often a preliminary step before analysis by HPLC or LC-MS. nih.gov

As mentioned in the GC-MS section, derivatization is a key sample preparation step, especially for gas chromatography. For hydroxylated compounds like this compound, derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable ether or ester. jfda-online.com Recently, derivatization strategies have also been developed to enhance detection in LC-MS by improving ionization efficiency. nih.govnih.gov For example, reacting the hydroxyl group with a derivatizing agent can introduce a readily ionizable moiety, thereby increasing the sensitivity of the mass spectrometric detection.

Method Validation and Quality Control in Research Assays

Method validation is a critical process in analytical chemistry that confirms that a specific analytical method is suitable for its intended purpose. In the context of research applications for this compound, robust method validation and stringent quality control are paramount to ensure the reliability, reproducibility, and accuracy of experimental data. Research assays for this compound, particularly chromatographic methods like High-Performance Liquid Chromatography (HPLC), undergo a thorough validation process in line with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netijsrst.comijsrst.com

The validation of an analytical method for this compound would typically encompass the evaluation of several key parameters to demonstrate its performance characteristics. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from the target compound and not from related substances.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution. The relationship between concentration and the analytical response is then assessed using statistical methods like linear regression.

The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated. Recovery percentages for active ingredients in similar assays have been reported to be in the range of 93.48% to 102.12%. mdpi.comresearchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For related compounds, relative standard deviations have been observed to be between 0.301% and 6.341%. mdpi.comresearchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For analogous compounds analyzed by HPLC, LODs have been reported in the range of 0.0061 to 0.0455 µg/mL. mdpi.comresearchgate.net

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A hypothetical summary of method validation parameters for an HPLC-based research assay for this compound, based on data from similar pyridine derivatives, is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding |

| Specificity | No interference at the retention time of the analyte | Peak for this compound is well-resolved from other components. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | To be defined based on the application | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD %) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

Quality Control in Research Assays

Quality control (QC) procedures are implemented in routine research assays to ensure the ongoing validity of the results. This involves the regular analysis of QC samples, which are typically prepared from a stock solution of this compound independent of the one used for calibration standards. These QC samples are analyzed alongside the experimental samples to monitor the performance of the analytical method over time.

System suitability testing is another crucial aspect of quality control in chromatographic methods. researchgate.net It is performed before and during the analysis of experimental samples to ensure that the chromatographic system is performing adequately. Key system suitability parameters include retention time, peak area, resolution, theoretical plates, and tailing factor. The acceptance criteria for these parameters are established during method validation.

An example of system suitability test results for a hypothetical HPLC assay is shown in the table below.

| System Suitability Parameter | Acceptance Criterion | Observed Value |

| Retention Time (min) | ± 2% of the nominal value | 5.5 ± 0.1 |

| Peak Area (arbitrary units) | RSD ≤ 2.0% for replicate injections | 1.5% |

| Resolution (between the analyte and the nearest eluting peak) | ≥ 2.0 | 2.5 |

| Theoretical Plates | ≥ 2000 | 3500 |

| Tailing Factor | ≤ 2.0 | 1.2 |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

Future research into Methyl 5-hydroxy-2-methylnicotinate will necessitate the development of efficient and scalable synthetic routes. While specific literature on the synthesis of this compound is not abundant, established methods for analogous nicotinic acid derivatives can provide a foundational framework. A promising avenue for exploration is the direct esterification of 5-hydroxy-2-methylnicotinic acid with methanol (B129727), likely catalyzed by an acid such as sulfuric acid researchgate.netunishivaji.ac.in. This approach is a common and generally effective method for the synthesis of methyl esters of carboxylic acids.

Furthermore, enzymatic synthesis presents a green and highly selective alternative to traditional chemical methods. The use of lipases, such as Novozym® 435 from Candida antarctica, has been successfully employed for the synthesis of other nicotinamide (B372718) derivatives in continuous-flow microreactors nih.gov. Investigating the applicability of such biocatalytic methods for the synthesis of this compound could lead to more sustainable and efficient production processes.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Direct Esterification | Well-established methodology, readily available reagents. | May require harsh acidic conditions and high temperatures. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, optimization of reaction parameters. |

| Multi-component Reactions | High atom economy, convergent synthesis, potential for diversity. | Complexity of reaction optimization, discovery of suitable reaction partners. |

Discovery of New Biological Targets and Mechanisms

The biological activities of this compound remain largely unexplored. However, the known pharmacological profiles of related nicotinic acid and 5-hydroxynicotinic acid derivatives suggest several promising avenues for future investigation. Derivatives of 5-hydroxynicotinic acid have demonstrated cardioprotective effects, suggesting that this compound could be investigated for similar properties wisdomlib.org. The potential mechanism of action could involve the modulation of pathways related to oxidative stress and inflammation, which are known to be implicated in cardiovascular diseases.

Furthermore, various nicotinic acid derivatives have been reported to possess anti-inflammatory and antimicrobial activities nih.govmdpi.com. This provides a strong rationale for screening this compound against a panel of inflammatory targets and microbial strains. The structural similarity to nicotinic acid (Niacin), a well-known lipid-lowering agent, also suggests that its effects on lipid metabolism and related receptors should be explored.

Future research should focus on high-throughput screening to identify initial biological activities, followed by more detailed mechanistic studies to elucidate the specific molecular targets. Techniques such as differential gene expression analysis and proteomics can be employed to understand the broader cellular effects of the compound.

Advanced Computational Modeling for Lead Optimization

In silico methods are invaluable tools for accelerating the drug discovery process and can be effectively applied to the lead optimization of this compound. Computational studies can provide insights into the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and help in the design of new analogs with improved profiles nih.govmdpi.comresearcher.liferesearchgate.net.

Molecular docking studies can be employed to predict the binding affinity of this compound and its derivatives to various potential biological targets identified through screening or based on the activity of related compounds mdpi.comunar.ac.idnih.govaalto.finih.gov. This can help in prioritizing which protein-ligand interactions to investigate experimentally. For instance, docking studies on nicotinic acid analogs have been used to explore their interactions with enzymes and receptors mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of nicotinic acid derivatives with their biological activities. This can guide the rational design of new compounds with enhanced potency and selectivity. The application of these computational approaches will be crucial in systematically exploring the chemical space around this compound to identify optimized drug candidates.

Development of Enhanced Analytical Techniques

To support preclinical and potential clinical studies, the development of robust and sensitive analytical methods for the quantification of this compound in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a widely used technique for the analysis of nicotinic acid and its metabolites and would be a suitable starting point nih.govresearchgate.netsielc.comnih.govresearchgate.netbevital.nocookechem.comgoogle.comsielc.com.

Future research should focus on developing a validated HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method, likely coupled with tandem mass spectrometry (MS/MS), for the determination of this compound in plasma, urine, and tissue samples. This would involve optimizing the chromatographic conditions, sample preparation techniques (such as liquid-liquid extraction or solid-phase extraction), and mass spectrometric parameters to achieve high sensitivity, specificity, and throughput.

The development of such analytical methods will be critical for conducting pharmacokinetic studies, understanding the metabolic fate of the compound, and establishing a clear relationship between dose, exposure, and pharmacological effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.